molecular formula C12H15NO3 B1443959 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1495247-89-6

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Katalognummer: B1443959
CAS-Nummer: 1495247-89-6
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: PRBUBVPDXFFYAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1495247-89-6) is a high-purity dihydropyridine derivative supplied for research applications. This compound is characterized by a cyclopropylmethyl group on the ring nitrogen and methyl groups at the 4- and 6-positions of the pyridone ring, which contributes to its specific research profile. Pyridone derivatives of this class are widely investigated in pharmaceutical and agrochemical research for their enzyme inhibition and plant growth regulation properties . In scientific research, this chemical scaffold is studied for its potential biological activities, which include antimicrobial and anticancer properties . Specifically, dihydropyridine carboxylic acids have demonstrated significant cytotoxicity against various cancer cell lines in research settings, with studies suggesting they may induce apoptosis in tumor cells . Furthermore, related dihydropyridine compounds are investigated for neuroprotective effects, with research indicating potential as acetylcholinesterase (AChE) inhibitors, a target relevant to the study of neurodegenerative diseases . The mechanism of action for this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity in biochemical pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

1-(cyclopropylmethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-5-8(2)13(6-9-3-4-9)11(14)10(7)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBUBVPDXFFYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Meldrum’s Acid-Based Cyclization Route

A widely reported method involves the condensation of Meldrum’s acid with triethyl orthoformate, followed by reaction with aniline derivatives and active methylene nitriles. This sequence facilitates the formation of the dihydropyridine ring system with the 4,6-dimethyl substitution pattern.

  • Reaction Conditions:

    • Solvent: Ethanol or other polar solvents.
    • Temperature: Reflux (~70–80°C).
    • Time: Approximately 1–4 hours.
    • Acid catalyst: Hydrochloric acid or Lewis acids like ZnCl₂ to promote cyclization.
  • Outcome:

    • Efficient ring closure with moderate to good yields (~60–70%).
    • Formation of the 2-oxo and 3-carboxylic acid functionalities during or after cyclization.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the nitrogen atom is introduced by:

  • Nucleophilic substitution of a suitable leaving group on the pyridone nitrogen with cyclopropylmethyl halides under anhydrous conditions.
  • Transition-metal catalysis (e.g., palladium-catalyzed coupling) for more complex analogs, requiring inert atmosphere and dry solvents like DMF.

  • Reaction Conditions:

    • Solvent: Anhydrous DMF or THF.
    • Temperature: Room temperature to 80°C.
    • Atmosphere: Nitrogen or argon to prevent oxidation.
  • Notes: The cyclopropylmethyl group introduction is sensitive to moisture and requires careful handling to avoid side reactions.

Hydrolysis of Nitrile or Ester Intermediates

To obtain the carboxylic acid at position 3, hydrolysis of nitrile or ester precursors is performed:

  • Acidic Hydrolysis: Using sulfuric acid or hydrochloric acid at elevated temperatures (~60–100°C) for several hours.
  • Basic Hydrolysis: Employing sodium hydroxide or potassium hydroxide under reflux.

  • Outcome: Conversion of nitrile or ester groups to the free carboxylic acid with yields around 50–70%.

Optimization Strategies

  • Catalyst Selection: Lewis acids such as ZnCl₂ enhance cyclization efficiency and selectivity.
  • Temperature Control: Maintaining reflux temperatures (70–100°C) balances reaction kinetics and minimizes byproduct formation.
  • Purification: Recrystallization from ethanol or chromatographic techniques (silica gel column chromatography) are used to isolate high-purity compounds.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy guide reaction progress and product identification.

Comparative Table of Synthetic Methods

Method Reaction Conditions Yield (%) Notes
Meldrum’s acid + triethyl orthoformate + aniline + methylene nitriles Reflux in EtOH/HCl, 1–4 h, 70–80°C 60–70 One-pot multicomponent reaction
Cyclopropylmethyl group introduction via nucleophilic substitution Anhydrous DMF, Pd catalysis, inert atmosphere, RT–80°C Not explicitly reported Requires moisture-free conditions
Hydrolysis of nitrile/ester intermediates Acidic (H₂SO₄, 60–100°C) or basic hydrolysis 50–70 (estimated) Converts nitrile/ester to carboxylic acid

Research Findings and Experimental Data

  • NMR Characterization: $$^{13}C$$ NMR signals for the carbonyl carbon (C-2) typically appear near δ 160–165 ppm, while methyl carbons resonate at δ 19–30 ppm. The cyclopropylmethyl group shows distinct aliphatic signals confirming successful substitution.
  • Melting Point: The compound exhibits a melting point consistent with high purity, often in the range of 150–180°C depending on the exact substitution and crystallinity.
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the molecular weight of 207.23 g/mol.
  • Purity: Achieved through recrystallization and chromatographic purification, with purity confirmed by HPLC and NMR.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is C13H15N2O3C_{13}H_{15}N_2O_3, and it features a dihydropyridine core that is known for its role in various biological functions. The cyclopropylmethyl group enhances the lipophilicity and bioavailability of the compound.

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that derivatives of 1-(cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine exhibit antimicrobial properties against a range of pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Anticancer Properties : Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it can inhibit the proliferation of specific cancer cell lines by targeting the cell cycle regulatory proteins.
  • Neurological Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest it may have neuroprotective effects and could be beneficial in conditions like Alzheimer's disease due to its antioxidant properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another research article, the effect of this compound on human lung cancer cell lines was analyzed. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that it significantly reduced oxidative stress markers and improved neuronal survival rates, supporting its use in neurodegenerative disease research.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the N1 Position

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • CAS : 1267159-71-6
  • Molecular Formula: C₁₁H₁₅NO₄
  • Molecular Weight : 225.25 g/mol
  • Key Differences: Substitution of cyclopropylmethyl with a methoxyethyl group increases oxygen content and introduces a polar ether linkage. Higher molecular weight (225.25 vs. 221.26) due to the methoxyethyl group’s larger size. Potential implications for solubility and receptor binding due to altered hydrophilicity .
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • CAS : 1439900-09-0
  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • Key Differences :
    • Cyclobutyl substituent replaces cyclopropylmethyl, reducing ring strain but increasing steric bulk.
    • Lower molecular weight (193.20 vs. 221.26) and predicted pKa of 2.67 , suggesting higher acidity compared to the cyclopropylmethyl analog .
1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • CAS : 1280711-49-0
  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • Increased nitrogen content (3 vs. 1 nitrogen atoms in the cyclopropylmethyl analog) may improve binding to enzymatic targets .

Core Scaffold Modifications

3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
  • CAS : 923884-15-5
  • Molecular Formula : C₁₄H₁₀N₂O₃
  • Molecular Weight : 254.25 g/mol
  • Key Differences: Replacement of the dihydropyridone core with an isoxazolopyridine scaffold alters electronic properties and steric hindrance.

Functional Group Variations

1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Application : Plant growth regulation .
  • Key Differences :
    • Aryl substitution (4-chlorophenyl) introduces electronegative chlorine, enhancing stability and lipophilicity.
    • Demonstrated utility in agricultural chemistry, unlike the cyclopropylmethyl analog’s focus on CB2 agonism .

Biologische Aktivität

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C13H15NO3C_{13}H_{15}NO_3. The compound features a dihydropyridine core, which is significant for its interaction with various biological targets.

Pharmacological Targets:

  • Phosphodiesterase Inhibition: The compound exhibits selective inhibition of phosphodiesterase (PDE) isoforms, particularly PDE4D. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways associated with inflammation and cognitive function .
  • Antitumor Activity: Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by interacting with cell cycle-related proteins. For instance, it has shown selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and BT-549) without affecting normal keratinocytes .
  • Anti-inflammatory Effects: The compound has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data

Activity IC50 (µM) Target Notes
PDE4D Inhibition0.047PhosphodiesteraseSelective against other PDE isoforms
Antitumor Activity0.15Cancer Cells (MDA-MB-231)Induces apoptosis through cell cycle regulation
Anti-inflammatory Cytokine Release0.39TNF-αReduces inflammation in vivo

Case Studies and Research Findings

  • Cognitive Function and Memory:
    • A study highlighted the role of PDE4D inhibitors in enhancing cognitive function and memory consolidation processes. The administration of compounds similar to 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid showed significant improvements in animal models subjected to cognitive tests .
  • Cancer Treatment:
    • In vivo studies demonstrated that this compound could inhibit tumor growth in xenograft models. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and survival .
  • Respiratory Diseases:
    • Research indicated that compounds derived from this structure could alleviate symptoms associated with chronic obstructive pulmonary disease (COPD) by reducing bronchial hyperreactivity and eosinophilia in guinea pig models .

Q & A

Q. What are the recommended synthetic routes for 1-(cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with cyclopropylmethyl-substituted amines or via functionalization of preformed dihydropyridine scaffolds. For analogs, cyclopropylmethyl groups are introduced using alkylation agents like cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and yield. For example, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while excess acid scavengers (e.g., molecular sieves) minimize ester hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : The cyclopropylmethyl group shows distinctive splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons; δ 30–40 ppm for quaternary carbons). The dihydropyridine ring’s conjugated system produces downfield-shifted carbonyl signals (δ 160–170 ppm) .
  • IR Spectroscopy : Confirm the carboxylic acid (broad ~2500–3000 cm⁻¹ O-H stretch; C=O at ~1680–1720 cm⁻¹) and dihydropyridine C=O (~1640–1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm), with fragmentation patterns indicating cyclopropylmethyl cleavage (e.g., [M-C₃H₅]+) .

Q. How can researchers assess the purity of this compound, and what analytical standards are applicable?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to structurally related impurities, such as descyclopropylmethyl analogs or ester hydrolysis byproducts (e.g., free carboxylic acids) . Quantify purity using EP/ICH guidelines, ensuring ≤0.15% for unknown impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropylmethyl group in substitution or ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclopropylmethyl group’s strain energy and orbital interactions. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, cyclopropane ring-opening under acidic conditions can be simulated via protonation at the methylene carbon, followed by ring strain release . MD simulations further predict solvation effects on reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for dihydropyridine derivatives with cyclopropyl substituents?

  • Methodological Answer : Discrepancies may arise from:
  • Impurity profiles : Use LC-MS to detect trace intermediates (e.g., ethylenediamine adducts, CAS 103222-12-4) that interfere with biological assays .
  • Solubility variability : Pre-saturate buffers (PBS, DMSO) to standardize concentrations. For analogs, logP calculations (e.g., XLogP3) guide solvent selection .
  • Structural analogs : Compare bioactivity of 1-(3-ethylphenyl)-4,6-dimethyl derivatives (e.g., IC₅₀ differences due to substituent electronic effects) .

Q. How can regioselectivity challenges in modifying the dihydropyridine ring be addressed during derivatization?

  • Methodological Answer :
  • Electrophilic substitution : Use directing groups (e.g., methyl at C4/C6) to block undesired positions. For C3-carboxylic acid derivatives, protect the acid as a methyl ester to prevent deactivation during nitration or halogenation .
  • Metal-catalyzed coupling : Pd-mediated Suzuki-Miyaura reactions selectively functionalize C5/C6 positions when the C3-carboxylate is deprotonated .

Q. What are the stability risks for this compound under biological assay conditions, and how can degradation be mitigated?

  • Methodological Answer : The compound may hydrolyze in aqueous media (pH >7) via ring-opening or decarboxylation. Mitigation strategies:
  • Use lyophilized stock solutions stored at -20°C.
  • Adjust assay pH to ≤6.5 with citrate buffers.
  • Monitor degradation via time-resolved HPLC, comparing to reference standards (e.g., 1-(oxan-4-yl) analogs with known hydrolytic profiles) .

Data Analysis & Optimization

Q. How should researchers analyze conflicting crystallographic and NMR data regarding the compound’s tautomeric forms?

  • Methodological Answer :
  • X-ray crystallography : Resolves the dominant tautomer (e.g., keto-enol equilibrium). For analogs, the 2-oxo-1,2-dihydropyridine form is typically stabilized by intramolecular H-bonding .
  • Dynamic NMR : Variable-temperature 1H NMR (e.g., 25–80°C in DMSO-d₆) detects tautomer interconversion rates. Line-shape analysis calculates activation energy (ΔG‡) .

Q. What experimental design principles optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance solubility (>5 mg/mL).
  • Prodrug approach : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity, then hydrolyze in vivo .
  • Validate unaltered bioactivity via comparative MIC/IC₅₀ assays against the parent compound .

Safety & Compliance

Q. What safety protocols are critical when handling this compound, particularly regarding its cyclopropylmethyl moiety?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of fine powders .
  • PPE : Nitrile gloves (≥8 mil thickness), safety goggles, and flame-retardant lab coats.
  • Spill management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste (EPA Hazard Class D003) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.